![molecular formula C16H22N2O3 B2487537 1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea CAS No. 1706041-19-1](/img/structure/B2487537.png)
1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related urea derivatives involves multi-step chemical processes, including nucleophilic and electrophilic substitution reactions followed by oxidation. These processes are meticulously characterized using various analytical techniques such as 1H NMR, 13C NMR, FT-IR, MS, and single-crystal X-ray diffraction to ensure the formation of the desired compound. Studies demonstrate the efficiency of these synthetic routes in producing urea derivatives with high purity and yield (Deng et al., 2022).
Molecular Structure Analysis
The molecular structure of urea derivatives, including 1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, has been extensively analyzed using DFT optimization and single-crystal X-ray diffraction techniques. These studies reveal that the DFT-optimized structures are consistent with the empirical data obtained from X-ray diffraction, highlighting the compound's structural stability and providing insights into its physicochemical properties (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclization and electrophilic substitution, to form complex structures with potential biological activities. The synthesis of novel urea derivatives has been reported, showing promising antimicrobial activity and cytotoxicity against certain cancer cell lines, indicating their potential for therapeutic applications (Shankar et al., 2017).
Physical Properties Analysis
The physical properties of urea derivatives are crucial for their practical applications. Techniques like DFT studies and single-crystal X-ray diffraction provide valuable information about the compound's density, molecular orbitals, and hydrogen bonding patterns, which are essential for understanding the compound's solubility, stability, and reactivity (Deng et al., 2022).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, are of significant interest. Studies have focused on the compound's ability to participate in various chemical reactions, leading to the synthesis of complex structures with unique biological activities. These properties are influenced by the compound's molecular structure, particularly the presence of functional groups that can undergo nucleophilic attacks, electrophilic substitutions, and cyclization reactions (Shankar et al., 2017).
properties
IUPAC Name |
1-cyclopentyl-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(10-17-16(20)18-13-3-1-2-4-13)11-5-6-15-12(9-11)7-8-21-15/h5-6,9,13-14,19H,1-4,7-8,10H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJUIZIKRWWPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.